methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Description
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a thiazole-based small molecule with a complex substitution pattern. Its structure features:
- Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms.
- Position 4: A 2-methoxy-2-oxoethyl substituent, introducing ester functionality that could influence solubility and metabolic stability .
- Position 5: A methyl carboxylate group, common in bioactive thiazoles for enhancing binding affinity .
Properties
Molecular Formula |
C18H17N3O5S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-7-6-10-4-5-11(8-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
MFTKNCJNOUYIBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The classical Hantzsch method involves condensation of α-halo carbonyl compounds with thioamides. For this compound, ethyl 2-(2-aminothiazol-4-yl)acetate (2 ) is synthesized via reaction of α-bromoethyl acetoacetate with thiourea derivatives. Optimization studies reveal that using ethanol as a solvent at 60°C for 12 hours yields 2 with 85% purity. Subsequent hydrolysis of the ethyl ester to the carboxylic acid is achieved using 2M NaOH in tetrahydrofuran (THF), though this step requires careful pH control to avoid decarboxylation.
Cyclization of Thiosemicarbazides
Alternative routes employ cyclization of thiosemicarbazide intermediates. For example, treatment of methyl 2-(hydrazinecarbonothioyl)acetate with chloroacetaldehyde in dimethylformamide (DMF) at 80°C generates the thiazole core in 72% yield. This method minimizes byproducts compared to Hantzsch synthesis but requires anhydrous conditions.
Coupling of Indole and Thiazole Moieties
The indole fragment is introduced via peptide coupling or reductive amination:
Peptide Coupling with Carbodiimide Reagents
Reaction of 1-methyl-1H-indole-6-carboxylic acid (1a ) with the thiazole-amine intermediate (2 ) uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Coupling Agent | EDC/HOBt | 76 |
| Solvent | DCM | - |
| Temperature | 0°C → RT | - |
| Reaction Time | 24 hours | - |
Substituting EDC with dicyclohexylcarbodiimide (DCC) reduces yields to 58% due to poor solubility of byproducts.
Reductive Amination
For analogs lacking steric hindrance, reductive amination using sodium triacetoxyborohydride (STAB) in THF at room temperature achieves 68% yield. This method is less effective for the target compound due to the bulkiness of the indole substituent.
Esterification and Protecting Group Strategies
Methyl ester installation occurs either early (pre-functionalization) or late (post-coupling) in the synthesis:
Early-Stage Esterification
Methylation of the thiazole-5-carboxylic acid intermediate using trimethylsilyl diazomethane (TMSCHN2) in methanol provides the ester in 89% yield. This approach avoids side reactions during coupling steps but requires acid-sensitive substrates.
Late-Stage Esterification
Post-coupling esterification with methyl iodide and potassium carbonate in acetone proceeds in 82% yield but risks N-alkylation of the indole nitrogen. Protecting the indole NH with a tert-butoxycarbonyl (Boc) group mitigates this, though deprotection with trifluoroacetic acid (TFA) introduces additional steps.
Optimization of Crystallization and Purification
Final purification leverages solubility differences between the product and byproducts:
Solvent Pair Recrystallization
Crystallization from methanol/isopropanol (1:3 v/v) at 4°C yields yellow needles with >99% purity. Seeding with product crystals at 50°C accelerates nucleation, reducing particle size variability.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexanes, 1:1) resolves unreacted indole carboxylic acid (Rf = 0.3) from the product (Rf = 0.6). Preparative HPLC with a C18 column (acetonitrile/water + 0.1% formic acid) achieves 98.5% purity for biological assays.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water = 55:45) shows a single peak at tR = 6.7 minutes.
Scale-Up Considerations
Industrial-scale synthesis (≥1 kg) introduces challenges:
-
Exothermicity Control : Slow addition of EDC (over 2 hours) maintains temperature <25°C.
-
Waste Streams : DCM is replaced with ethyl acetate to simplify solvent recovery.
-
Milling : Jet milling the final product to <10 µm improves dissolution rates for formulation.
Comparative Analysis of Synthetic Approaches
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch + EDC | High reproducibility | Requires cryogenic conditions | 76 |
| Thiosemicarbazide | Fewer byproducts | Anhydrous conditions needed | 72 |
| Reductive Amination | Mild conditions | Low efficiency for bulky groups | 68 |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. Key steps often include:
- Preparation of the Thiazole Ring : The thiazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : Functional groups such as methoxy and carbonyl are introduced using specific reagents under controlled conditions.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity and yield.
Structural Formula
The structural formula can be represented as follows:
where X, Y, Z, W, and V represent the respective counts of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the compound.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies have shown IC50 values in the micromolar range against A549 (lung cancer) and MCF7 (breast cancer) cell lines.
- Molecular Docking Studies : Molecular docking analyses suggest strong binding affinity to key proteins involved in cancer progression.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Significant antibacterial activity has been observed against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against resistant strains.
Mechanism of Action
The mechanism of action of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxy-2-oxoethyl group at position 4 distinguishes it from methyl or chloromethyl substituents in other derivatives, possibly altering electronic properties .
Functional and Bioactivity Comparisons
Kinase Inhibition Potential
- Dasatinib (): A 2-aminothiazole derivative with subnanomolar potency against Src and Abl kinases. Its pyrimidine and carboxamide groups are critical for ATP-binding pocket interactions.
- Target Compound : The indole-amide group may mimic Dasatinib’s binding mode, but the lack of pyrimidine substitution likely reduces kinase affinity.
Bioactivity Profiling
- Compounds with >70% structural similarity (via Tanimoto coefficient) often share bioactivity profiles . For example, aglaithioduline showed 70% similarity to SAHA, correlating with histone deacetylase (HDAC) inhibition .
- The target compound’s indole-thiazole scaffold is structurally distinct from HDAC inhibitors but may align with kinase-focused libraries due to its amide and ester motifs .
Computational and Experimental Insights
- Similarity Metrics: Tanimoto and Dice indices (based on MACCS or Morgan fingerprints) could quantify similarity between the target compound and known kinase inhibitors .
- QSAR Models : The compound’s ester and amide groups may fall within the applicability domain (AD) of QSAR models trained on thiazole carboxylates .
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1574354-75-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is , with a molecular weight of 387.4 g/mol. The structure features multiple functional groups including a thiazole ring, an indole moiety, and a methoxycarbonyl group, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 387.4 g/mol |
| CAS Number | 1574354-75-8 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The indole and thiazole moieties are known for their roles in neuropharmacology and anticancer activities, respectively. Research indicates that compounds with similar structures often exhibit antioxidant properties and may serve as neuroprotective agents.
Structure-Activity Relationship (SAR)
A structure-activity relationship study is essential for understanding how modifications to the compound's structure affect its biological activity. For instance, the presence of the indole ring has been correlated with enhanced receptor binding affinity and neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.
Key Findings from SAR Studies
- Indole Substituents : Variations in the indole moiety significantly impact the compound's affinity for dopamine receptors .
- Thiazole Modifications : Changes in the thiazole ring can enhance or reduce cytotoxicity against cancer cell lines .
Antioxidant Activity
Research has shown that compounds containing indole derivatives exhibit potent antioxidant activity, which can help mitigate oxidative stress in neurodegenerative conditions .
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects by activating specific dopamine receptors, thereby improving behavioral outcomes in animal models of Parkinson's disease .
Anticancer Properties
The thiazole component is associated with anticancer properties, as thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Neuroprotection in Parkinson's Disease Models : A study demonstrated that similar indole-thiazole hybrids improved dopaminergic neuron survival in MPTP-induced models of Parkinson's disease .
- Cytotoxicity Against Cancer Cell Lines : Research on related thiazole compounds revealed significant cytotoxic effects against breast and lung cancer cells, suggesting potential applications for this compound in oncology .
Q & A
Q. Critical Parameters
Q. Table 1: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, DMF, RT, 12 h | 65–70 | |
| Thiazole Cyclization | Thiourea, chloroacetic acid, AcOH, 110°C, 4 h | 60–75 |
How can researchers address low yields during the amide coupling step?
Q. Advanced Optimization Strategies
- Catalyst Screening : Replace EDCI with DCC or PyBOP to improve activation of the carboxylic acid .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the indole ring .
- Solvent Polarity : Test DCM or THF as alternatives to DMF; polar aprotic solvents enhance coupling efficiency but may require longer reaction times.
Data Contradiction Note :
reports 65–70% yields with EDCI, while other studies (e.g., ) suggest DCC increases yields to 75–80%. Validate purity via HPLC before proceeding to downstream steps.
What spectroscopic and crystallographic methods confirm the compound’s structural integrity?
Q. Analytical Workflow
Q. Table 2: Key Spectroscopic Markers
| Functional Group | NMR (δ, ppm) / IR (cm⁻¹) | Reference |
|---|---|---|
| Indole NH | ¹H: 8.2–8.5 | |
| Methoxy Groups | ¹H: 3.8–4.1; ¹³C: 52–55 | |
| Thiazole C=O | ¹³C: 165–170; IR: 1680–1700 |
How to design enzyme inhibition assays for evaluating biological activity?
Q. Methodological Framework
- Target Selection : Prioritize kinases or proteases due to thiazole’s affinity for ATP-binding pockets .
- Assay Protocol :
- Inhibitor Dilution : Prepare compound in DMSO (≤1% final concentration).
- Kinetic Analysis : Use fluorogenic substrates (e.g., peptide-AMC) to measure protease inhibition (IC₅₀).
- Controls : Include staurosporine (kinase inhibitor) or E-64 (protease inhibitor) as benchmarks .
Note : Solubility in aqueous buffers (PBS, pH 7.4) may require co-solvents like PEG-400.
How should discrepancies in biological activity data across studies be resolved?
Q. Data Contradiction Analysis
- Purity Verification : Confirm compound purity (>95%) via HPLC-MS; impurities may skew IC₅₀ values .
- Assay Conditions : Standardize pH, temperature, and ionic strength. For example, kinase assays at 25°C vs. 37°C alter binding kinetics .
- Structural Analogues : Compare activity with derivatives lacking the indole or methoxy groups to identify pharmacophores.
Recommendation : Reproduce assays in triplicate and share raw data to reconcile conflicting results.
What computational approaches predict binding modes with biological targets?
Q. Advanced Modeling Techniques
- Molecular Docking : Use AutoDock Vina to model interactions with human serum albumin (HSA) or cytochrome P450 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
- Pharmacophore Mapping : Identify critical H-bond donors (amide NH) and hydrophobic regions (indole ring) .
Validation : Cross-reference docking scores with experimental IC₅₀ values to refine models.
How to optimize solubility for in vivo studies without altering bioactivity?
Q. Formulation Strategies
- Prodrug Design : Convert the methyl ester to a sodium carboxylate salt for enhanced aqueous solubility .
- Nanoparticle Encapsulation : Use PLGA nanoparticles (≤200 nm) to improve bioavailability while preserving activity .
- Co-Solvents : Test cyclodextrin-based formulations for parenteral administration.
Caution : Structural modifications (e.g., ester hydrolysis) may alter target specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
